molecular formula C24H27BrN4OS B2758532 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1185094-78-3

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2758532
CAS No.: 1185094-78-3
M. Wt: 499.47
InChI Key: KSFAODNVCPLTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a spirocyclic framework and various functional groups that contribute to its biological activity. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula

  • Molecular Formula : C23H24BrClN4OS
  • Molecular Weight : 519.9 g/mol

Structural Features

The compound features:

  • A triazaspiro structure that enhances its interaction with biological targets.
  • Multiple aromatic rings which may contribute to its pharmacological properties.
  • A sulfanyl group that can participate in various chemical reactions.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC23H24BrClN4OS
Molecular Weight519.9 g/mol
IUPAC Name2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(p-tolyl)acetamide
Key Functional GroupsSpirocyclic, Sulfanyl, Aromatic

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. Current research suggests that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazaspiro compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest.

Case Study : A study evaluated the anticancer effects of related triazaspiro compounds on human tumor cells. The results indicated that these compounds displayed potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells, suggesting a promising avenue for further development.

Antimicrobial Activity

Preliminary studies have suggested that this compound may also possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria/fungi

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Various reagents are used to facilitate the formation of the spirocyclic structure and the introduction of functional groups.

Synthesis Steps :

  • Formation of the spirocyclic core.
  • Introduction of bromophenyl and ethyl groups.
  • Addition of sulfanyl and acetamide groups under controlled conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the side chains or functional groups can significantly alter its efficacy against specific biological targets.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-6-8-19(25)9-7-18)23(28-24)31-16-21(30)26-20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFAODNVCPLTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.